5-Amino-2-chloropyridin-3-OL

描述

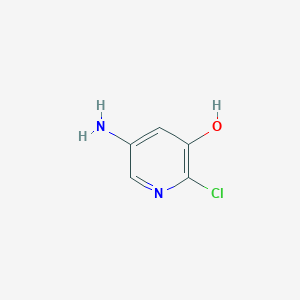

5-Amino-2-chloropyridin-3-OL is a pyridine derivative characterized by a hydroxyl (-OH) group at position 3, an amino (-NH₂) group at position 5, and a chlorine (-Cl) substituent at position 2. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and functional group diversity .

属性

分子式 |

C5H5ClN2O |

|---|---|

分子量 |

144.56 g/mol |

IUPAC 名称 |

5-amino-2-chloropyridin-3-ol |

InChI |

InChI=1S/C5H5ClN2O/c6-5-4(9)1-3(7)2-8-5/h1-2,9H,7H2 |

InChI 键 |

TXYGZFSXMVRDAL-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=NC(=C1O)Cl)N |

产品来源 |

United States |

准备方法

合成路线和反应条件

5-氨基-2-氯吡啶-3-醇的合成可以通过多种方法实现。一种常见的方法是使用伯克霍尔德菌属 MAK1 的全细胞对吡啶衍生物进行氧官能化。 这种方法因其区域选择性和效率而具有吸引力 。 另一种方法包括硝化、胺化和随后的吡啶衍生物的硝化,然后与亲核试剂反应 。

工业生产方法

5-氨基-2-氯吡啶-3-醇的工业生产方法通常涉及使用优化的反应条件进行大规模化学合成,以确保高产率和纯度。使用生物催化方法,例如使用伯克霍尔德菌属 MAK1 的全细胞,也正在探索用于工业应用,因为它具有环境效益和成本效益 。

化学反应分析

反应类型

5-氨基-2-氯吡啶-3-醇会发生各种化学反应,包括:

氧化: 转化为相应的 N-氧化物。

还原: 将硝基还原为氨基。

取代: 卤化、硝化和胺化反应

常用试剂和条件

这些反应中常用的试剂包括:

氧化剂: 过氧化氢、高锰酸钾。

还原剂: 硼氢化钠、氢化铝锂。

亲核试剂: 氨、叠氮化钠

形成的主要产物

科学研究应用

5. 作用机理

5-氨基-2-氯吡啶-3-醇的作用机制涉及其与特定分子靶点和途径的相互作用。它可以作为某些酶的抑制剂或激活剂,影响各种生化过程。 确切的分子靶点和途径取决于化合物使用的具体应用和环境。

作用机制

The mechanism of action of 5-Amino-2-chloropyridin-3-OL involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: Chlorine and bromine substituents (e.g., in 5-Bromo-2-chloropyridin-3-OL) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions . Amino vs. Methoxy Groups: The amino group in this compound provides stronger hydrogen-bonding capacity compared to methoxy groups in analogs like 5-Chloro-2-methoxypyridin-3-OL .

The absence of chlorine in 2-Aminopyridin-3-OL simplifies its synthesis but limits its applicability in halogen-specific reactions .

生物活性

5-Amino-2-chloropyridin-3-OL is a heterocyclic organic compound with significant biological activity, primarily due to its unique structural features. The compound consists of an amino group at the 5-position, a hydroxyl group at the 3-position, and a chlorine atom at the 2-position of a pyridine ring. This arrangement allows for various interactions with biological targets, influencing metabolic pathways and cellular processes.

Chemical Structure and Properties

- Molecular Formula : C₅H₅ClN₂O

- Functional Groups : Amino (-NH₂), Hydroxyl (-OH), and Chloro (-Cl)

The presence of these functional groups contributes to its reactivity and potential as a therapeutic agent.

Research indicates that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to induce apoptosis in certain cell types has been noted, suggesting it may activate apoptotic pathways through interactions with cellular signaling mechanisms.

Enzyme Inhibition

The compound's interactions with enzymes can modulate their kinetics, leading to alterations in metabolic pathways. For instance, it has been shown to bind to various enzymes and receptors, which can influence their activity and potentially lead to therapeutic applications.

Biological Activity Studies

Several studies have explored the biological activities of this compound:

- Enzyme Inhibition : Preliminary findings suggest that the compound may inhibit specific enzymes, impacting metabolic processes.

- Apoptosis Induction : Evidence indicates that it can induce apoptosis in certain cancer cell lines, highlighting its potential in cancer therapy.

- Antiviral Activity : While direct antiviral effects have not been extensively documented, related compounds have shown inhibitory effects against viral proteases, suggesting potential avenues for further research .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Amino-4-chloro-pyridin-3-ol | C₅H₅ClN₂O | Amino at position 5, chlorine at position 4 |

| 4-Amino-3-chloro-pyridin-2-ol | C₅H₅ClN₂O | Amino at position 4, chlorine at position 3 |

| 5-Bromo-2-chloropyridine | C₅H₄ClBrN | Bromine instead of amino group |

This table illustrates how variations in functional groups and positions affect biological activity and reactivity.

Study on Apoptosis Induction

In a study examining the effects of various pyridine derivatives on cancer cell lines, this compound demonstrated a significant capacity to induce apoptosis through the activation of caspase pathways. The results indicated an IC50 value in the low micromolar range, suggesting potent activity against specific cancer types.

Enzyme Interaction Studies

A series of experiments were conducted to evaluate the binding affinity of this compound with various enzymes. The compound showed promising results as an inhibitor of the SARS-CoV protease, with an IC50 value comparable to standard antiviral agents like remdesivir .

Future Research Directions

Further investigations are warranted to fully elucidate the mechanisms by which this compound exerts its biological effects. Potential areas for future research include:

- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways influenced by this compound.

- Therapeutic Applications : Exploring its efficacy in vivo for cancer treatment and antiviral applications.

- Structural Modifications : Investigating how modifications to its structure might enhance or alter its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。